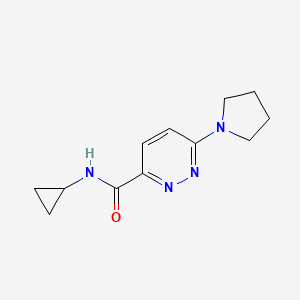![molecular formula C18H19BrN2O3 B2873901 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034325-07-8](/img/structure/B2873901.png)
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a brominated methoxyphenyl group and a pyridinyl-substituted piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves a multi-step process:
Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-(pyridin-4-yloxy)piperidine.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as 2-amino-5-methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular communication and function.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-5-fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone
- (3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone
Uniqueness
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to the presence of both a brominated methoxyphenyl group and a pyridinyl-substituted piperidine moiety, which confer distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-4-5-17(19)16(11-14)18(22)21-10-2-3-15(12-21)24-13-6-8-20-9-7-13/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGZRNQOASDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2873824.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2873826.png)



![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2873833.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2873838.png)

![N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2873841.png)
